molecular formula C4H10N2O2 B556691 3,4-Diaminobutanoic acid CAS No. 131530-16-0

3,4-Diaminobutanoic acid

Cat. No. B556691
CAS RN: 131530-16-0
M. Wt: 118.13 g/mol
InChI Key: XQKAYTBBWLDCBB-UHFFFAOYSA-N
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Description

3,4-Diaminobutanoic acid, also known as DABA, is an amino acid that is not commonly found in proteins . It has a molecular weight of 191.06 and a molecular formula of C4H10N2O2 .


Synthesis Analysis

The synthesis of ®-3,4-Diaminobutanoic acid has been achieved through the desymmetrization of Dimethyl 3-(benzylamino)glutarate via enzymatic ammonolysis . Another chemoenzymatic approach has been used to synthesize a ®-3,4-diaminobutanoic acid derivative with suitable orthogonal protection for solid phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H10N2O2 . The average mass is 118.134 Da and the monoisotopic mass is 118.074226 Da .

Scientific Research Applications

  • Neurotoxicity and Biosynthesis in Cyanobacteria : 3,4-Diaminobutanoic acid, along with other diaminomonocarboxylic acids like 2,4-diaminobutanoic acid, is identified in cyanobacterial species. These compounds are neurotoxic in animal and cell-based bioassays. Possible biosynthetic routes in cyanobacteria for these compounds are explored, which are environmental sources of neurotoxins (Nunn & Codd, 2017).

  • Synthesis of Stereoisomers for Peptide Antibiotics and Toxins : A practical synthesis method for all four N,N'-protected stereoisomers of 2,3-diaminobutanoic acid is reported. This compound is found in peptide antibiotics, toxins, and biologically active molecules. The synthesis involves asymmetric hydrogenation of enamides (Robinson et al., 2001).

  • Presence in Root Nodules of Plants : The non-protein amino acid 2,3-diaminobutanoic acid has been found in the root nodules of Lotus tenuis. The compound exists in two diastereoisomeric forms, established through comparative GC retention time measurements (Shaw et al., 1982).

  • Application in Space Research : Diamino acids, including 2,3-diaminobutanoic acid, were identified in the Murchison meteorite. Their presence suggests that these compounds might have been relevant in prebiotic chemistry on early Earth and could have played a role in the evolution of life (Meierhenrich et al., 2004).

  • Toxicological Studies : The toxicity of (S)‐2,4‐diaminobutanoic acid was examined in embryonic, adolescent, and adult zebrafish models. It was found to exhibit no overt toxicity at concentrations envisioned for its application, highlighting its potential for biocompatible materials (Ferraiuolo et al., 2019).

  • Biobased Production : A study explored the synthesis of biobased succinonitrile from glutamic acid and glutamine, highlighting the route to produce biobased 1,4-diaminobutane, an industrial precursor used in polyamide production (Lammens et al., 2011).

Mechanism of Action

Target of Action

3,4-Diaminobutanoic acid, also known as DABA, primarily targets GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the brain, which is an important inhibitory neurotransmitter.

Mode of Action

DABA acts as a non-competitive inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot occur, leading to elevated levels of GABA . Additionally, DABA has been observed to be a GABA reuptake inhibitor , which further elevates levels of GABA .

Biochemical Pathways

The primary biochemical pathway affected by DABA is the GABAergic pathway . By inhibiting GABA transaminase and acting as a GABA reuptake inhibitor, DABA increases the concentration of GABA in the synaptic cleft . This results in enhanced inhibitory neurotransmission, affecting various downstream neurological processes.

Pharmacokinetics

One study has shown that a daba-based compound exhibited high stability in mouse and human serum, with a half-life significantly greater than 24 hours . This suggests that DABA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The primary result of DABA’s action is an increase in GABA levels, leading to enhanced inhibitory neurotransmission . This can have various effects on neurological function, potentially influencing mood, anxiety, and other aspects of brain function. It’s important to note that while daba has been shown to have anticonvulsant properties, over the long term, it could paradoxically cause convulsions .

Safety and Hazards

The safety data sheet for 3,4-Diaminobutanoic acid indicates that it may pose certain hazards, including skin corrosion/irritation . More detailed safety information would be available in the full safety data sheet.

Future Directions

The presence of β-amino acids like 3,4-Diaminobutanoic acid in natural products produces structural diversity and provides characteristic architectures beyond those of ordinary α-L-amino acids, thus generating significant and unique biological functions . The efficient chemoenzymatic synthesis of a ®-3,4-diaminobutanoic acid derivative has been achieved, which has suitable orthogonal protection for solid phase peptide synthesis . This suggests potential future directions in the field of peptide synthesis.

Biochemical Analysis

Biochemical Properties

It has been observed that 2,4-diaminobutanoic acid, a structural isomer of 3,4-diaminobutanoic acid, is a GABA reuptake inhibitor . This suggests that this compound might interact with enzymes, proteins, and other biomolecules involved in the GABAergic system .

Cellular Effects

It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that this compound might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been observed that 2,4-diaminobutanoic acid is a GABA reuptake inhibitor . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that diaminobutanoic acid derivatives show significant stability in mouse and human serum . This suggests that this compound might also exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It has been observed that diaminobutanoic acid derivatives show in vivo activity against a multidrug-resistant, extended spectrum beta-lactamase-producing E. coli in a murine peritonitis model . This suggests that this compound might also exhibit dosage-dependent effects in animal models .

Metabolic Pathways

It has been observed that diaminobutanoic acid derivatives are involved in the biosynthesis of antiviral γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus . This suggests that this compound might also be involved in similar metabolic pathways .

Transport and Distribution

It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that this compound might also interact with transporters or binding proteins, and influence its localization or accumulation .

Subcellular Localization

It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that this compound might also be directed to specific compartments or organelles .

properties

IUPAC Name

3,4-diaminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKAYTBBWLDCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562684
Record name 3,4-Diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131530-16-0
Record name 3,4-Diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic approaches for obtaining enantiomerically pure 3,4-diaminobutanoic acid?

A1: Two main synthetic strategies for enantiomerically pure this compound are highlighted in the provided research:

  • Enzymatic Desymmetrization: Lipase B from Candida antarctica can efficiently catalyze the desymmetrization of dimethyl 3-(benzylamino)glutarate through ammonolysis. This method leads to the formation of enantiopure monoamides, which can be further converted to (R)-3,4-diaminobutanoic acid []. You can read more about this approach here: .
  • Stereospecific Synthesis from D-Aspartic Acid: A practical and scalable method utilizes D-aspartic acid as a starting material for the stereospecific synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride. This six-step synthesis proceeds with good overall yield and offers a potentially viable route for larger-scale production []. Further details on this method can be found here: .

Q2: Are there analytical techniques specifically designed for the detection and quantification of this compound?

A2: While the provided abstracts do not directly focus on analytical methods for this compound, a related paper describes a selective quantitation method for the neurotoxin β-Methylamino-L-alanine (BMAA) using hydrophilic-interaction liquid chromatography–differential mobility spectrometry–tandem mass spectrometry (HILIC–DMS–MS/MS) []. This suggests that similar chromatographic and mass spectrometry techniques could potentially be adapted for the analysis of this compound.

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